4-bromo-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide is a complex organic compound featuring multiple heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:
Amidation: The formation of the carboxamide group involves the reaction of a thiophene-2-carboxylic acid derivative with an amine. This step often requires coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Furan and Thiophene Substitution: The attachment of furan and thiophene moieties can be achieved through nucleophilic substitution reactions, often facilitated by base catalysts like sodium hydride (NaH) or potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan and thiophene rings, using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of the carboxamide group to an amine can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Halogen substitution reactions can occur, where the bromine atom is replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidizing Agents: m-CPBA, hydrogen peroxide (H2O2).
Reducing Agents: LiAlH4, sodium borohydride (NaBH4).
Bases: NaH, K2CO3.
Major Products
Oxidation Products: Oxidized derivatives of furan and thiophene rings.
Reduction Products: Amine derivatives from the reduction of the carboxamide group.
Substitution Products: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique electronic properties due to the presence of multiple heterocycles. It serves as a building block for the synthesis of more complex molecules.
Biology
In biological research, derivatives of this compound are explored for their potential as enzyme inhibitors or receptor modulators, given the bioactivity associated with furan and thiophene rings.
Medicine
Medicinal chemistry applications include the investigation of this compound as a potential therapeutic agent. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of organic electronic materials, such as organic semiconductors or conductive polymers, due to its conjugated system.
Mechanism of Action
The mechanism of action of 4-bromo-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and heterocyclic rings can form specific interactions, such as hydrogen bonds or π-π stacking, with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-bromo-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide: Similar structure but with the furan ring attached at a different position.
4-chloro-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide: Chlorine instead of bromine.
4-bromo-N-(furan-3-ylmethyl)-N-(2-(thiophen-3-yl)ethyl)thiophene-2-carboxamide: Thiophene ring attached at a different position.
Uniqueness
The unique combination of bromine, furan, and thiophene rings in 4-bromo-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide imparts distinct electronic and steric properties, making it a valuable compound for specific applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
4-bromo-N-(furan-3-ylmethyl)-N-(2-thiophen-2-ylethyl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO2S2/c17-13-8-15(22-11-13)16(19)18(9-12-4-6-20-10-12)5-3-14-2-1-7-21-14/h1-2,4,6-8,10-11H,3,5,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAEHTGSLJZRGOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CCN(CC2=COC=C2)C(=O)C3=CC(=CS3)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.